DNMT1-IN-3: A Technical Guide to its Discovery and Synthesis
DNMT1-IN-3: A Technical Guide to its Discovery and Synthesis
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its aberrant activity is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of DNMT1-IN-3 (also referred to as compound 7t-S), a potent and selective inhibitor of DNMT1. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Discovery and Mechanism of Action
DNMT1-IN-3 was identified as a potent inhibitor of DNMT1 with significant anti-proliferative effects in various cancer cell lines. It is a non-nucleoside inhibitor that acts by binding to the S-adenosyl-L-methionine (SAM) binding site of DNMT1, thereby preventing the transfer of a methyl group to DNA. This inhibition of DNMT1's catalytic activity leads to passive demethylation of the genome during successive rounds of DNA replication.
The hypomethylation of promoter regions of tumor suppressor genes can lead to their re-expression, subsequently inducing cellular responses such as apoptosis and cell cycle arrest.
Quantitative Biological Data
The inhibitory activity and anti-proliferative effects of DNMT1-IN-3 have been quantified through various in vitro assays.
| Parameter | Value | Assay Type |
| DNMT1 IC50 | 0.777 µM | Enzymatic Assay |
| Kd | 0.183 µM | Binding Assay |
| A2780 Cell IC50 | 78.88 µM | Anti-proliferative Assay |
| HeLa Cell IC50 | 96.83 µM | Anti-proliferative Assay |
| K562 Cell IC50 | 43.89 µM | Anti-proliferative Assay |
| SiHa Cell IC50 | 58.55 µM | Anti-proliferative Assay |
Experimental Protocols
Synthesis of DNMT1-IN-3 (Compound 7t-S)
A detailed, step-by-step synthesis protocol for DNMT1-IN-3 is not publicly available in the searched literature. The following is a generalized synthetic scheme for related 1H-pyrazole-3-carboxamide derivatives, which would likely be adapted for the synthesis of DNMT1-IN-3.
General Synthetic Scheme for 1H-Pyrazole-3-Carboxamide Derivatives
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Step 1: Synthesis of Pyrazole Carboxylic Acid Core. The synthesis typically begins with the condensation of a β-ketoester with a hydrazine derivative to form the pyrazole ring. The specific starting materials would be chosen to yield the desired substitution pattern on the pyrazole core of DNMT1-IN-3.
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Step 2: Activation of the Carboxylic Acid. The carboxylic acid on the pyrazole core is then activated, commonly by conversion to an acid chloride using reagents such as thionyl chloride or oxalyl chloride. This activated intermediate is highly reactive towards amines.
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Step 3: Amide Bond Formation. The final step involves the coupling of the activated pyrazole carboxylic acid with the appropriate amine side chain. In the case of DNMT1-IN-3, this would be 1-((6-aminopyridin-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-N-isobutylamine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
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Step 4: Purification. The final product is purified using standard techniques such as column chromatography and recrystallization to yield the pure DNMT1-IN-3.
DNMT1 Inhibition Assay (Enzymatic)
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Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a hemi-methylated DNA substrate, and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) in an appropriate assay buffer.
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Inhibitor Addition: DNMT1-IN-3 is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
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Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic methylation of the DNA substrate.
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Termination and Measurement: The reaction is stopped, and the amount of incorporated radiolabeled methyl groups into the DNA is quantified using a scintillation counter.
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IC50 Determination: The percentage of inhibition at each concentration of DNMT1-IN-3 is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
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Cell Seeding: Cancer cell lines (e.g., K562) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of DNMT1-IN-3 for a specified duration (e.g., 48 hours).
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Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of the cells.
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IC50 Calculation: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.
Apoptosis Assay
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Cell Treatment: K562 cells are treated with DNMT1-IN-3 at various concentrations for 48 hours.
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Cell Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
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Quantification: The percentage of apoptotic cells is quantified for each treatment condition.
Cell Cycle Analysis
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Cell Treatment and Fixation: K562 cells are treated with DNMT1-IN-3 for 48 hours, then harvested and fixed in cold 70% ethanol.
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Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
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Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
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Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Visualizations
Signaling Pathway of DNMT1 Inhibition-Induced Apoptosis
Caption: DNMT1-IN-3 inhibits DNMT1, leading to apoptosis.
Experimental Workflow for Characterizing DNMT1-IN-3
